

# Application Notes and Protocols: Assessing Deltamethrin Neurotoxicity in Human iPSC-Derived BrainSphere Models

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## Compound of Interest

Compound Name: *deltamethrin*

Cat. No.: *B041696*

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## Introduction

Human induced pluripotent stem cell (iPSC)-derived 3D brain models, such as BrainSpheres, are emerging as powerful tools for developmental neurotoxicity (DNT) screening.<sup>[1][2][3]</sup> These models recapitulate key aspects of human brain development, including the formation of a heterogeneous cell population of neurons and glial cells, and the development of spontaneous, synchronized electrical activity.<sup>[1][3][4]</sup> This document provides detailed application notes and protocols for utilizing human iPSC-derived BrainSphere models to investigate the neurotoxic effects of **deltamethrin**, a type II pyrethroid insecticide.<sup>[5][6]</sup> **Deltamethrin** exposure has been shown to disrupt neural network formation and function in these models, making it a relevant compound for DNT studies.<sup>[1][2][3]</sup> The protocols outlined below are based on established methodologies for BrainSphere generation, chemical exposure, and functional assessment using high-density microelectrode arrays (hdMEAs).<sup>[1][2][3]</sup>

## Quantitative Data Summary

**Deltamethrin** exposure leads to concentration-dependent disruptions in the electrophysiological activity of human iPSC-derived BrainSpheres.<sup>[1][2][3]</sup> The primary findings from referenced studies are summarized below. These studies observed significant alterations in neural network function at concentrations below those causing cytotoxicity.<sup>[1][2][3]</sup>

Parameter Category	Specific Metric	Observed Effect of Deltamethrin Exposure	Reference
General Activity	Active Electrode Area	Concentration-dependent disruption	[1][2][3]
Firing Rate	Concentration-dependent disruption	[1]	[1][2][3]
Inter-Spike Interval (ISI)	Concentration-dependent increase in ISI	[1][7]	
Neural Network Formation	Number of Spikes per Burst	Concentration-dependent disruption	
Network Burst Rate	Concentration-dependent reduction	[7]	[1][2][3]
Percentage of Spikes in Bursts	Concentration-dependent decrease	[7]	
Action Potential Propagation	Features of Action Potentials	Disruption of propagation features	[1][2][3]

## Experimental Protocols

### Generation of iPSC-Derived BrainSpheres

This protocol describes the generation of 3D BrainSpheres from human iPSCs. The process involves the induction of neural progenitor cells (NPCs) and their subsequent differentiation and self-assembly into spheroids.

Materials:

- Human iPSCs (e.g., ATCC, ACS1003™)[1]
- Neural Induction Supplement (e.g., Gibco, A1647801)[3]
- 96-well round-bottom ultra-low attachment plates

- Culture medium for NPCs and BrainSphere differentiation

#### Procedure:

- Neural Induction: Culture human iPSCs and initiate neural induction by treating with a neural induction supplement for 7 days to generate NPCs.[\[3\]](#)
- NPC Expansion: Expand the generated NPCs for at least two generations. Cryopreserve NPCs from generations four through eight for future use.[\[3\]](#)
- Spheroid Formation: Seed the expanded NPCs into 96-well round-bottom ultra-low attachment plates at a density of  $2 \times 10^6$  cells/well to allow for the formation of 3D spheroids.  
[\[3\]](#)
- Neural Differentiation: Two days after spheroid formation, initiate neural differentiation to form BrainSpheres.[\[3\]](#)
- Maturation: Maintain the BrainSpheres in suspension culture for 3 weeks to allow for the development of a heterogeneous cell population containing neurons (including glutamatergic, GABAergic, and dopaminergic subtypes), astrocytes, and oligodendrocytes.  
[\[1\]](#)[\[3\]](#)

## Deltamethrin Exposure and hdMEA Recording

This protocol details the plating of mature BrainSpheres onto high-density microelectrode arrays (hdMEAs) for functional assessment and subsequent exposure to **deltamethrin**.

#### Materials:

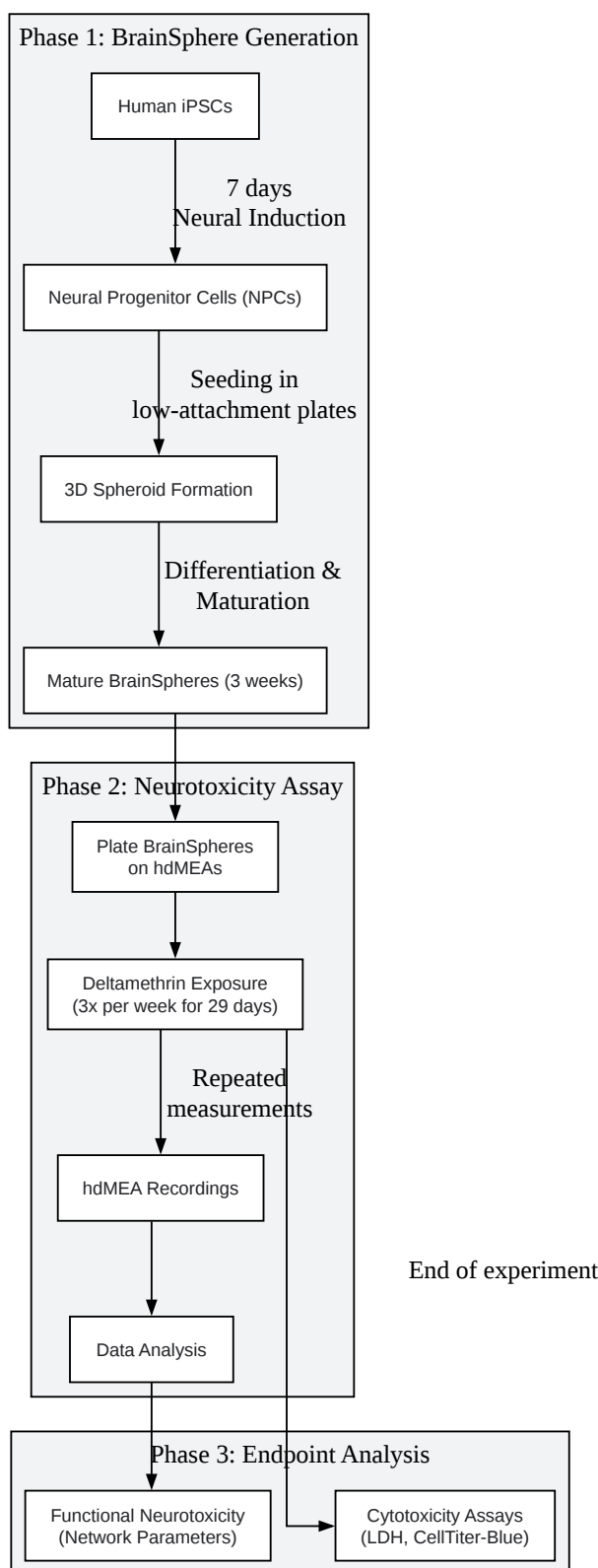
- Mature BrainSpheres (3 weeks old)
- High-density microelectrode arrays (hdMEAs)
- **Deltamethrin** stock solution
- BrainSphere culture medium
- CellTiter-Blue® and LDH assay kits for cytotoxicity assessment[\[1\]](#)

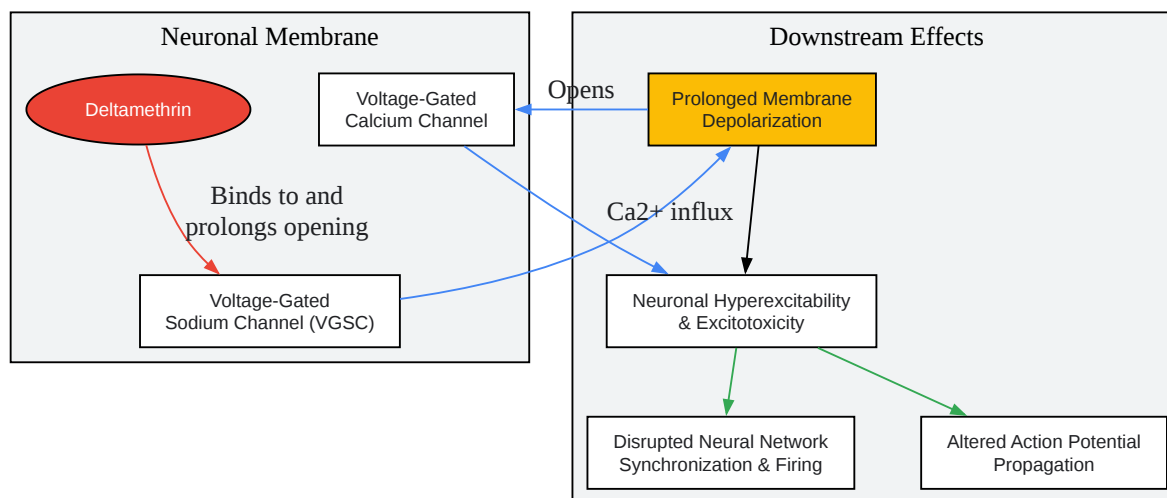
#### Procedure:

- Plating on hdMEAs: Plate one mature BrainSphere per well onto an hdMEA plate. Allow the BrainSpheres to acclimate and attach for 2 days post-plating.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Baseline Recording: Record the baseline spontaneous electrical activity of the BrainSpheres using the hdMEA system to measure general activity, network formation, and action potential propagation.[\[1\]](#)[\[3\]](#)
- **Deltamethrin** Dosing:
  - Prepare a dilution series of **deltamethrin** in the BrainSphere culture medium. It is crucial to use concentrations that are below the cytotoxic threshold.[\[1\]](#)[\[2\]](#)[\[3\]](#)
  - Starting on day 2 post-plating (DOP 2), replace the entire medium in each well with the medium containing the respective **deltamethrin** concentration or a vehicle control.[\[1\]](#)[\[3\]](#)
  - Repeat the dosing three times per week for a total of 29 days.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Electrophysiological Recordings: Record the electrical activity of the BrainSpheres immediately before each medium change and dosing to track the development and perturbation of neural network function over the 29-day period.[\[1\]](#)[\[3\]](#)
- Cytotoxicity Assessment: On the final day of the experiment (DOP 29), perform cytotoxicity assays such as CellTiter-Blue® and LDH assays to confirm that the observed effects on neural activity are not due to cell death.[\[1\]](#)
- Data Analysis: Analyze the recorded hdMEA data to extract parameters related to general activity (e.g., active area), neural network activity (e.g., number of spikes per burst), and action potential propagation.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Visualizations

## Experimental Workflow





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